molecular formula C₂₇H₄₆O₂ B1141375 24-Hydroxycholesterol CAS No. 30271-38-6

24-Hydroxycholesterol

Cat. No. B1141375
CAS RN: 30271-38-6
M. Wt: 402.65
InChI Key:
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Description

24-Hydroxycholesterol is crucial for cholesterol homeostasis, especially in the brain where it is synthesized and plays a pivotal role in the secretion of cholesterol from the brain. It acts as a liver X receptor (LXR) agonist, influencing cholesterol metabolism significantly (Cook et al., 2009).

Synthesis Analysis

The enzyme cytochrome P450 46A1 (CYP46A1) in neurons mainly produces this compound. This enzymatic activity facilitates the conversion of cholesterol into 24-OHChol, which is essential for cholesterol turnover in the vertebrate central nervous system (Russell et al., 2009).

Molecular Structure Analysis

This compound possesses a specific molecular structure that allows it to play a unique role in cholesterol metabolism. Its hydroxylated form at the 24th carbon position distinguishes it from cholesterol, enabling its function as a brain-derived cholesterol metabolite and signaling molecule.

Chemical Reactions and Properties

24-OHChol undergoes sulfation, which is a significant metabolic pathway affecting its role in LXR activation and cholesterol homeostasis. It can form monosulfates and disulfates, which have different effects on LXR activation and potentially on the regulation of cholesterol levels in the body (Cook et al., 2009).

Physical Properties Analysis

The physical properties of 24-OHChol, including its solubility and transport in the bloodstream, are influenced by its molecular structure. It is primarily transported by apolipoproteins to the liver, where it can be converted into bile acids or excreted, highlighting its solubility and transport mechanisms which are crucial for its function in cholesterol homeostasis.

Chemical Properties Analysis

This compound's chemical properties, such as its reactivity with other molecules and its enzymatic conversion to other metabolites, are vital for its role in the brain and overall cholesterol metabolism. For instance, its conversion by CYP7A1 to 7alpha-hydroxylated derivatives indicates its involvement in bile acid biosynthesis, reflecting its broad impact on cholesterol metabolism and homeostasis (Norlin et al., 2000).

Scientific Research Applications

  • Biomarker for Neurological Conditions : 24-HC in cerebrospinal fluid and plasma is a sensitive marker of altered cholesterol metabolism in the central nervous system (CNS) and has been used in clinical trials as a pharmacodynamic biomarker (Sidhu et al., 2015).

  • Alzheimer's Disease Research : Levels of 24-HC are altered in Alzheimer's disease (AD) patients, suggesting its role in the disease's pathology. The altered ratio of 24-HC to other oxysterols in the brain of AD patients could indicate changes in cholesterol synthesis and metabolism (Heverin et al., 2004).

  • Modulation of Neuronal Signaling : 24-HC modulates N-methyl-D-aspartate (NMDA) receptor function, which can impact brain plasticity and pathological NMDAR overuse, indicating potential therapeutic applications in neuropsychiatric disorders (Sun et al., 2016).

  • Huntington Disease Progression Marker : In Huntington disease, plasma levels of 24-HC correlate with disease progression, making it an important marker for studying and potentially managing the disease (Leoni et al., 2013).

  • Role in Cholesterol Metabolism in Alzheimer's Disease : 24-HC may play a crucial role in promoting altered inflammatory signaling and apoptotic responses in AD, contributing to the disease's neuropathology (Lukiw, 2006).

  • Neuromuscular Junction Modulation : 24-HC enhances synaptic vesicle cycling at mouse neuromuscular junctions, indicating its role in neurotransmitter release and synaptic transmission (Kasimov et al., 2017).

  • Cholesterol Homeostasis Mediation : The enzyme cholesterol 24-hydroxylase (CYP46) involved in the conversion of cholesterol to 24-HC is primarily expressed in the brain, indicating its role in cholesterol homeostasis and metabolism (Lund et al., 1999).

  • Regulation of Liver X Receptor Activation : 24-HC sulfation by cytosolic sulfotransferases influences its role in cholesterol metabolism and impacts liver X receptor (LXR) activation, which is crucial for cholesterol homeostasis (Cook et al., 2009).

Mechanism of Action

Target of Action

24-Hydroxycholesterol, also known as cholest-5-ene-3,24-diol or cerebrosterol, is an endogenous oxysterol produced by neurons in the brain to maintain cholesterol homeostasis . The primary targets of this compound are N-Methyl-D-Aspartate receptors (NMDARs), which are glutamate-gated ion channels critical to the regulation of excitatory synaptic function in the central nervous system . It also targets liver X receptors, a class of nuclear receptors that sense oxysterols .

Mode of Action

this compound acts as a potent, direct, and selective positive allosteric modulator of NMDARs . As an agonist of liver X receptors, it can regulate the expression of SREBP mRNA and protein, which in turn regulate cholesterol synthesis and fatty acid synthesis .

Biochemical Pathways

this compound is produced by a hydroxy group substitution at carbon number 24 in cholesterol, catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1) . It binds to apolipoproteins such as apoE, apoJ, and apoA1 to form HDL-like complexes . This production serves as one of several counterbalancing mechanisms for cholesterol synthesis in the brain .

Pharmacokinetics

After entering general blood circulation and traveling to the liver, this compound can be sulfated, glucuronidated, or converted into bile acids, which can ultimately be excreted . The plasmatic concentration of this compound results in the balance between cerebral production and liver elimination .

Result of Action

this compound may participate in several aspects of brain development and function, such as axon and dendrite growth or synaptogenesis . It also acts as a positive allosteric modulator of NMDA receptors . Regulation of this compound metabolism in neurons may play a role in their health and function, as well as their response to injury or disease .

Action Environment

The action of this compound is influenced by the environment within the brain. It is produced by neurons in the brain to maintain cholesterol homeostasis . Blood plasma levels of this compound may be altered after acute brain injuries such as stroke or in neurodegenerative diseases such as Alzheimer’s disease, Huntington’s disease, and multiple sclerosis .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWMKBFJCNLRTC-GHMQSXNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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